

# Spectroscopic Characterization of 1-(4-Aminophenyl)ethanol: A Technical Guide

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## Compound of Interest

Compound Name: 1-(4-Aminophenyl)ethanol

Cat. No.: B084439

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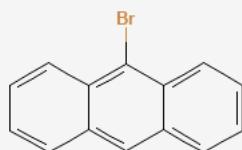
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **1-(4-Aminophenyl)ethanol**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

## Molecular Structure

Chemical Name: **1-(4-Aminophenyl)ethanol** CAS Number: 14572-89-5 Molecular Formula:

C<sub>8</sub>H<sub>11</sub>NO Molecular Weight: 137.18 g/mol Structure:



## Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-(4-Aminophenyl)ethanol**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.10	d	8.4	2	Ar-H (ortho to -CH(OH)CH <sub>3</sub> )
6.63	d	8.4	2	Ar-H (ortho to -NH <sub>2</sub> )
4.75	q	6.4	1	-CH(OH)CH <sub>3</sub>
3.60 (br s)	s	-	2	-NH <sub>2</sub>
2.50 (s)	s	-	1	-OH
1.32	d	6.4	3	-CH(OH)CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 400 MHz

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
145.5	Quaternary	Ar-C-NH <sub>2</sub>
135.9	Quaternary	Ar-C-CH(OH)CH <sub>3</sub>
126.9	Tertiary	Ar-CH (ortho to -CH(OH)CH <sub>3</sub> )
115.0	Tertiary	Ar-CH (ortho to -NH <sub>2</sub> )
69.9	Tertiary	-CH(OH)CH <sub>3</sub>
25.1	Primary	-CH(OH)CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 100 MHz

**Table 3: FT-IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3358, 3218	Strong, Broad	N-H Stretch (primary amine)
3300-3400	Strong, Broad	O-H Stretch (alcohol)
2965, 2927	Medium	C-H Stretch (aliphatic)
1620	Strong	N-H Bend (primary amine)
1518	Strong	C=C Stretch (aromatic)
1260	Strong	C-N Stretch (aromatic amine)
1080	Strong	C-O Stretch (secondary alcohol)
828	Strong	p-disubstituted benzene

Sample Preparation: Thin Film

**Table 4: Mass Spectrometry Data (Electron Ionization - EI)**

m/z	Relative Intensity (%)	Proposed Fragment
137	45	[M] <sup>+</sup> (Molecular Ion)
122	100	[M-CH <sub>3</sub> ] <sup>+</sup>
106	20	[M-CH <sub>3</sub> -O] <sup>+</sup> or [M-CH <sub>3</sub> -NH <sub>2</sub> ] <sup>+</sup>
94	30	[C <sub>6</sub> H <sub>5</sub> NH <sub>2</sub> ] <sup>+</sup>
77	15	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

### Sample Preparation:

- Approximately 10-20 mg of **1-(4-Aminophenyl)ethanol** was dissolved in 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- The sample was gently agitated to ensure complete dissolution.
- A small amount of tetramethylsilane (TMS) was added as an internal standard ( $\delta$  0.00 ppm).

### $^1\text{H}$ NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 16 ppm.
- Acquisition Time: 2.0 seconds.
- Relaxation Delay: 1.0 second.
- Number of Scans: 16.

### $^{13}\text{C}$ NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Spectral Width: 240 ppm.
- Acquisition Time: 1.0 second.
- Relaxation Delay: 2.0 seconds.
- Number of Scans: 1024.

**Data Processing:** The raw data was Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts were referenced to the TMS signal.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

**Instrumentation:** A standard FT-IR spectrometer.

### Sample Preparation (Thin Film Method):

- A small amount of **1-(4-Aminophenyl)ethanol** was dissolved in a few drops of a volatile solvent (e.g., dichloromethane or methanol).
- A drop of the resulting solution was applied to a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
- The solvent was allowed to evaporate completely, leaving a thin, uniform film of the sample on the salt plate.

### Data Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 32.
- A background spectrum of the clean salt plate was recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction: The sample was introduced into the ion source via a direct insertion probe or gas chromatography (GC) inlet.

### Ionization:

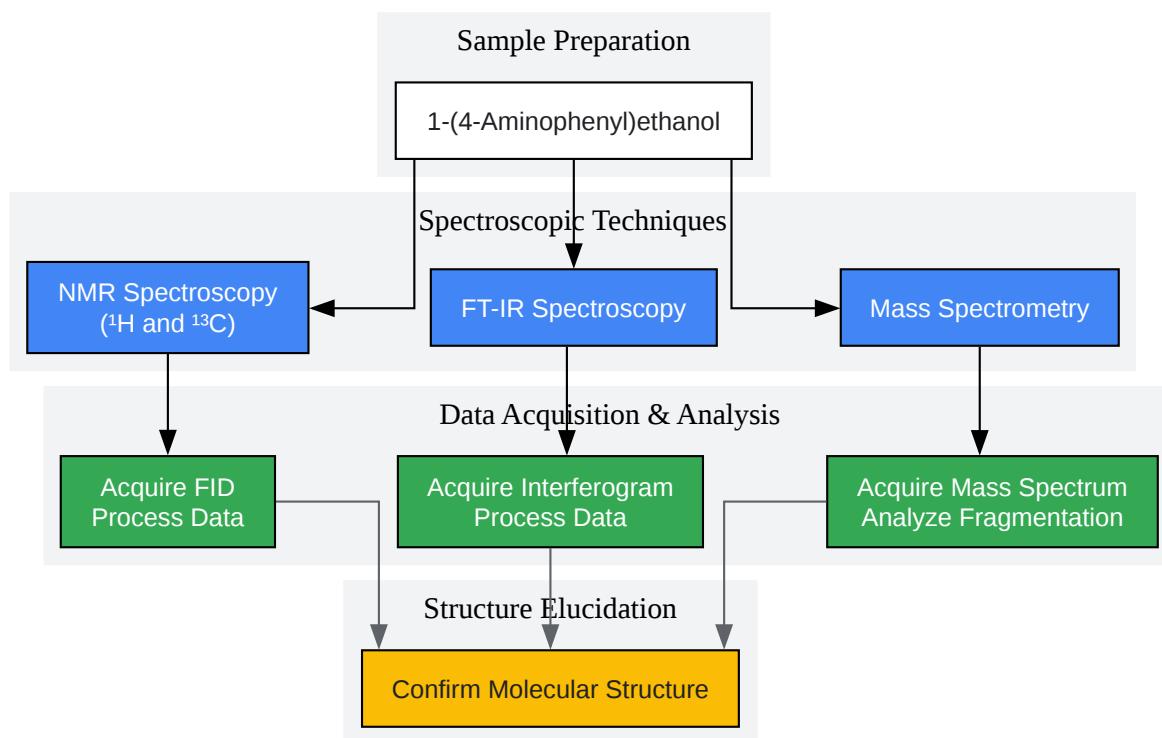
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.

Mass Analysis: The ions were separated based on their mass-to-charge ratio ( $m/z$ ) using a quadrupole or time-of-flight (TOF) mass analyzer.

Data Acquisition: The mass spectrum was recorded over a mass range of  $m/z$  40-200.

# Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.



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Caption: General workflow for spectroscopic characterization.

This comprehensive guide provides the necessary spectroscopic data and experimental protocols to aid researchers in the identification and characterization of **1-(4-Aminophenyl)ethanol**. The presented information is crucial for quality control, reaction monitoring, and further development of pharmaceuticals derived from this important intermediate.

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